3,5-Dibromo-2-ethoxybenzaldehyde

Description

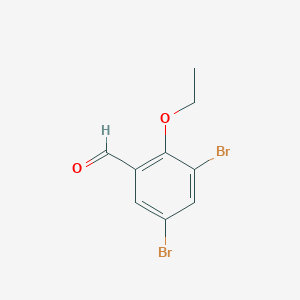

3,5-Dibromo-2-ethoxybenzaldehyde is a brominated aromatic aldehyde characterized by two bromine atoms at the 3- and 5-positions, an ethoxy group (-OCH₂CH₃) at the 2-position, and an aldehyde functional group at the 1-position of the benzene ring. Its CAS registry number is 61657-67-8, and commercial sources report a purity of 95% . This compound is listed as a discontinued product in some commercial catalogs, limiting its current availability for research or industrial applications .

Properties

IUPAC Name |

3,5-dibromo-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBMBLXXEWUFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303206 | |

| Record name | 3,5-dibromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61657-67-8 | |

| Record name | 61657-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dibromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2-ethoxybenzaldehyde can be achieved through several methods. One common method involves the bromination of 2-ethoxybenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs in a solvent such as acetic acid or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-ethoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether are used.

Major Products:

Substitution Reactions: Products include various substituted benzaldehydes.

Oxidation Reactions: Products include 3,5-dibromo-2-ethoxybenzoic acid.

Reduction Reactions: Products include 3,5-dibromo-2-ethoxybenzyl alcohol.

Scientific Research Applications

3,5-Dibromo-2-ethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-ethoxybenzaldehyde involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The bromine atoms and the ethoxy group play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity and Stability

- Ethoxy vs. Methoxy Groups : The methoxy derivative (CAS 61657-65-6) exhibits higher purity (100%) and active commercial status compared to the ethoxy analog, which is discontinued . The ethoxy group’s larger size may reduce crystallinity or stability, contributing to its discontinuation.

- Hydroxy vs.

(b) Positional Isomerism

- This isomer is actively available at 97% purity .

- Fluorine-Substituted Analog (CAS 2404734-30-9) : The introduction of fluorine at the 2-position and bromine at 4- and 6-positions creates a highly electron-deficient aromatic system, which may enhance electrophilic substitution reactivity .

Biological Activity

3,5-Dibromo-2-ethoxybenzaldehyde (DBE) is an organic compound with a molecular formula of CHBrO. It features a benzaldehyde structure with bromine substituents at the 3 and 5 positions and an ethoxy group at the 2 position. This unique structure enhances its electrophilic properties, making it a valuable compound in biochemical research and potential therapeutic applications.

The biological activity of DBE primarily revolves around its role as an enzyme inhibitor . The compound interacts with specific molecular targets by forming covalent bonds with nucleophilic residues within enzyme active sites. This interaction inhibits the catalytic activity of enzymes, making DBE a useful tool for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Biological Targets and Applications

DBE has been investigated for its potential applications in various fields, including:

- Antimicrobial Properties : Preliminary studies suggest that DBE may exhibit antimicrobial activity, which is being explored for potential drug development.

- Anticancer Activity : Research indicates that DBE could be synthesized into compounds with anticancer properties, highlighting its significance in cancer treatment research.

- Enzyme Inhibition Studies : DBE serves as a probe in biochemical assays to study enzyme inhibition mechanisms, particularly in the context of drug discovery.

Case Studies and Research Findings

Several studies have documented the biological activities of DBE:

- Enzyme Inhibition : A study demonstrated that DBE effectively inhibits specific enzymes by binding to their active sites, which can lead to the development of new therapeutic agents targeting these enzymes.

- Antimicrobial Activity : Research has shown that derivatives of DBE possess significant antimicrobial properties against various pathogens. For instance, compounds derived from DBE have been tested against Candida species with promising results .

- Anticancer Research : DBE's structural analogs have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicate that certain derivatives exhibit potent anticancer activity, warranting further investigation into their mechanisms of action and therapeutic potential.

Comparative Analysis with Related Compounds

The biological activity of DBE can be compared to structurally similar compounds. Below is a table summarizing key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3,5-Dibromo-2-hydroxybenzaldehyde | CHBrO | Hydroxy group instead of ethoxy; different solubility | Antimicrobial |

| 3,5-Dibromo-2-methoxybenzaldehyde | CHBrO | Methoxy group; alters reactivity | Enzyme inhibitor |

| 3,5-Dibromo-2-nitrobenzaldehyde | CHBrNO | Nitro group; significant electronic property changes | Potential anticancer agent |

| 3,5-Dibromo-2-propoxybenzaldehyde | CHBrO | Propoxy group; affects solubility | Enzyme inhibitor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.